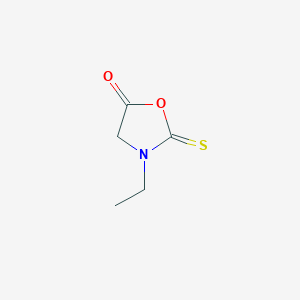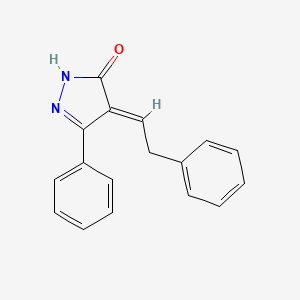
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenylethylidene groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: Lacks the phenylethylidene group, making it less complex.
4-(2-Phenylethylidene)-1H-pyrazol-5(4H)-one: Lacks the phenyl group at the 3-position.
3,5-Diphenyl-1H-pyrazole: Contains two phenyl groups but lacks the ethylidene linkage.
Uniqueness
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one is unique due to the presence of both phenyl and phenylethylidene groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(4E)-3-phenyl-4-(2-phenylethylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H14N2O/c20-17-15(12-11-13-7-3-1-4-8-13)16(18-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20)/b15-12+ |
Clave InChI |
VLZZIGYYTYXSGV-NTCAYCPXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C=C/2\C(=NNC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC=C2C(=NNC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)

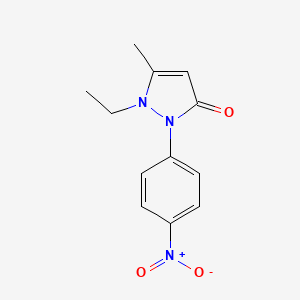

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
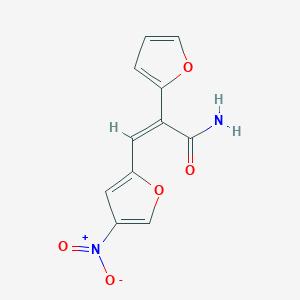
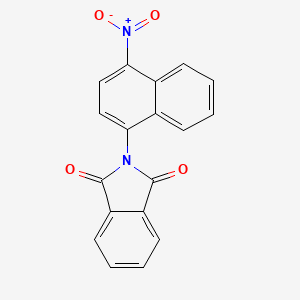
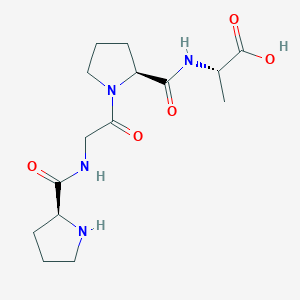
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
